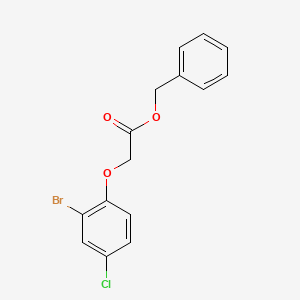
benzyl (2-bromo-4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-bromo-4-chlorophenoxy)acetate, also known as BCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCBA belongs to the class of phenoxyacetate herbicides and is commonly used in agriculture. However, recent studies have shown that BCBA has several other properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate is not well understood. However, studies have shown that it may act as a non-competitive inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This property has led to its potential application as a pesticide.
Biochemical and Physiological Effects
benzyl (2-bromo-4-chlorophenoxy)acetate has been found to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using benzyl (2-bromo-4-chlorophenoxy)acetate in lab experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods. However, its use is limited by its toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of benzyl (2-bromo-4-chlorophenoxy)acetate. One area of interest is its potential application in the development of new drugs. Its ability to form stable complexes with metal ions makes it a promising candidate for the development of metal-based drugs. Another area of interest is its potential application in the development of new materials. Its ability to form stable complexes with metal ions could be used to develop new magnetic and catalytic materials. Finally, more research is needed to understand the mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of benzyl (2-bromo-4-chlorophenoxy)acetate involves the reaction between 2-bromo-4-chlorophenol and benzyl chloroacetate in the presence of a base catalyst. The reaction yields benzyl (2-bromo-4-chlorophenoxy)acetate as a white crystalline solid with a melting point of 70-72°C.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-bromo-4-chlorophenoxy)acetate has been extensively studied for its potential applications in various scientific fields. One of the major areas of interest is its use as a ligand in metal coordination chemistry. benzyl (2-bromo-4-chlorophenoxy)acetate has been found to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, sensing, and magnetic materials.
Eigenschaften
IUPAC Name |
benzyl 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c16-13-8-12(17)6-7-14(13)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRGYMOADYLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-bromo-4-chlorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)